Methanesulfonamide, N-9-acridinyl-
Description
Methanesulfonamide, N-9-acridinyl- (CAS 59987-92-7), also known as N-(4-(9-acridinylamino)phenyl)methanesulfonamide, is a sulfonamide derivative featuring an acridine moiety. The compound has a molecular formula of C₂₀H₁₇N₃O₂S and a molecular weight of 459.09 g/mol. It is structurally characterized by a methanesulfonamide group attached to a phenyl ring, which is further linked to the 9-position of the acridine core . This structure is associated with applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor or fluorescent probe .
Properties
CAS No. |
97869-48-2 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-acridin-9-ylmethanesulfonamide |
InChI |
InChI=1S/C14H12N2O2S/c1-19(17,18)16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16) |
InChI Key |
MHOAQFVTNOZGCS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[4-[(4,5-Dimethoxy-9-acridinyl)amino]-3-methoxyphenyl]methanesulfonamide (CAS 88377-19-9)
- Structure : This derivative introduces methoxy groups at the 4,5-positions of the acridine and a 3-methoxy group on the phenyl ring.
- Molecular Formula : C₂₃H₂₃N₃O₅S (MW: 453.51 g/mol).
- Reduced molecular weight compared to the parent compound due to substitution patterns.
6-[4-(Acridin-9-ylamino)phenyl]hexanamide Methanesulfonate (CAS 66147-61-3)
- Structure : Features a hexanamide spacer between the phenyl and acridine groups, with a methanesulfonate counterion.
- Molecular Formula : C₂₆H₂₉N₃O₄S (MW: 491.59 g/mol).
- Methanesulfonate (vs. sulfonamide) alters solubility and ionic character.
- Applications : Used as an intermediate in synthesizing bioactive molecules, with possible roles in drug delivery .
Mefluidide (CAS 53780-34-0)
- Structure : Contains a trifluoromethanesulfonamido group attached to a xylidide backbone.
- Molecular Formula : C₁₀H₁₃F₃N₂O₃S (MW: 298.28 g/mol).
- Key Differences: The trifluoromethyl group increases lipophilicity and metabolic stability.
- Applications : Primarily a plant growth regulator, highlighting how sulfonamide modifications dictate functional divergence .
Solubility and Stability
- Methanesulfonamide, N-9-acridinyl- : Moderate solubility in polar solvents due to the sulfonamide group; stability under acidic conditions is inferred from similar methanesulphonamides .
- Dimethoxy Variant (CAS 88377-19-9) : Increased solubility in organic solvents due to methoxy groups; enhanced stability in basic conditions .
- Mefluidide : High lipid solubility from the trifluoromethyl group, favoring agricultural applications .
Spectroscopic Data
- Vibrational transitions and NMR chemical shifts for N-(2/3-methylphenyl)methanesulfonamides () suggest that substituent position significantly affects electronic environments, which may extrapolate to acridine derivatives .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|---|
| Methanesulfonamide, N-9-acridinyl- | 59987-92-7 | C₂₀H₁₇N₃O₂S | 459.09 | Acridine, sulfonamide | Enzyme inhibition, probes |
| N-[4-(4,5-Dimethoxy...) variant | 88377-19-9 | C₂₃H₂₃N₃O₅S | 453.51 | 4,5-Dimethoxy, 3-methoxy | Targeted therapeutics |
| 6-[4-(Acridin-9-yl...)hexanamide | 66147-61-3 | C₂₆H₂₉N₃O₄S | 491.59 | Hexanamide spacer | Drug intermediate |
| Mefluidide | 53780-34-0 | C₁₀H₁₃F₃N₂O₃S | 298.28 | Trifluoromethyl, xylidide | Plant growth regulator |
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